Terpineol-O-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

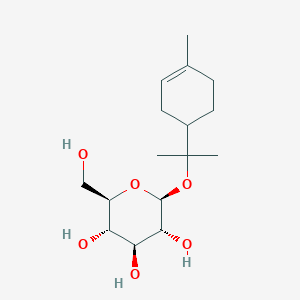

Terpineol-O-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C16H28O6 and its molecular weight is 316.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Terpineol-O-glucopyranoside, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves glycosylation of terpineol with activated glucopyranosyl donors (e.g., trichloroacetimidates or thioglycosides). Key parameters include:

- Protecting group strategy : Temporary protecting groups (e.g., acetyl or benzyl) are used to ensure regioselectivity during glycosylation .

- Reaction conditions : Optimized pH (4.5–6.5), temperature (25–40°C), and catalyst selection (e.g., BF₃·OEt₂ for β-linkage formation) to minimize side reactions .

- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane is commonly used. Yield typically ranges from 40–65% depending on steric hindrance .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

-

NMR Spectroscopy : ¹H/¹³C NMR for glycosidic bond confirmation (δ 4.2–5.5 ppm for anomeric protons) and stereochemistry analysis .

-

Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na]+ expected at m/z calculated based on C₂₁H₃₀O₁₁) .

-

X-ray crystallography : For absolute configuration determination, though limited by crystallizability .

-

HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 210–254 nm .

Q. How does the glycosylation position in this compound influence its biological activity?

- Methodological Answer : Position-specific glycosylation (e.g., O-3 vs. O-8) alters hydrophilicity and receptor binding. For example:

- In vitro assays : Compare antioxidant activity (DPPH/ABTS assays) of positional isomers .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) to predict anti-inflammatory effects .

- Permeability studies : Use Caco-2 cell monolayers to assess intestinal absorption differences .

Advanced Research Questions

Q. How can researchers optimize glycosidic bond formation in this compound synthesis to mitigate low yields?

- Methodological Answer :

- Donor activation : Use 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate for enhanced reactivity .

- Solvent selection : Dichloromethane or acetonitrile improves donor solubility and reduces hydrolysis .

- Kinetic monitoring : TLC (9:1 toluene/acetone) at 15-minute intervals to track reaction progress and terminate before side-product formation .

Q. How should contradictory spectral data (e.g., NMR shifts) in published studies on this compound be resolved?

- Methodological Answer :

-

Data cross-validation : Compare with structurally analogous compounds (e.g., kaempferol glucosides) to identify solvent- or pH-dependent shifts .

-

Advanced NMR techniques : Use 2D-COSY or HSQC to resolve overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm) .

-

Collaborative verification : Share raw spectral data via platforms like Zenodo for peer validation .

Q. What strategies are effective for studying this compound’s interactions with membrane proteins in pharmacological research?

- Methodological Answer :

- Surfactant compatibility : Use n-octyl-β-D-glucopyranoside (OGP) as a solubilizing agent without disrupting protein-ligand interactions .

- Surface plasmon resonance (SPR) : Immobilize proteins on CM5 chips to measure binding kinetics (ka/kd) .

- Circular dichroism (CD) : Monitor conformational changes in proteins upon ligand binding .

Q. Guidelines for Further Research

- Literature review : Prioritize studies indexed in PubMed or Web of Science, excluding non-peer-reviewed sources (e.g., ) .

- Data presentation : Follow journal-specific formatting for tables/figures (e.g., Roman numerals for tables, defined abbreviations) .

- Ethical compliance : For in vivo studies, adhere to protocols in Application for Research Involving Human Subjects frameworks .

属性

CAS 编号 |

39015-85-5 |

|---|---|

分子式 |

C16H28O6 |

分子量 |

316.39 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H28O6/c1-9-4-6-10(7-5-9)16(2,3)22-15-14(20)13(19)12(18)11(8-17)21-15/h4,10-15,17-20H,5-8H2,1-3H3/t10?,11-,12-,13+,14-,15+/m1/s1 |

InChI 键 |

NZNWCYFBFHHMLM-YQYZCKNZSA-N |

SMILES |

CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O |

手性 SMILES |

CC1=CCC(CC1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

规范 SMILES |

CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O |

同义词 |

alpha-terpineol-beta-D-O-glucopyranoside terpineol-O-glucopyranoside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。